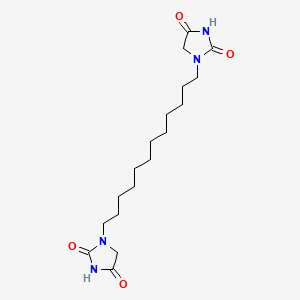

1,1'-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: is a chemical compound with the molecular formula C18H30N4O4 and a molecular weight of 366.46 g/mol . It is characterized by its unique structure, which includes two imidazolidine-2,4-dione rings connected by a dodecane chain. This compound is achiral and does not exhibit optical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione typically involves the reaction of dodecanediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the bisimidazolidine structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazolidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C18H30N4O4

- Molecular Weight: 366.5 g/mol

- CAS Number: 94134-11-9

- IUPAC Name: 1-[12-(2,4-dioxoimidazolidin-1-yl)dodecyl]imidazolidine-2,4-dione

The compound features a dodecane backbone linked to bisimidazolidine diones, contributing to its solubility and reactivity in various environments.

Pharmaceutical Development

1,1'-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione has been investigated for its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds. Its ability to form stable complexes with metal ions suggests applications in drug delivery systems and as a scaffold for novel therapeutic agents.

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. The reverse phase HPLC method using this compound allows for effective isolation of impurities in preparative separations and pharmacokinetic studies. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Material Science

Due to its unique chemical structure, this compound has potential applications in the development of polymeric materials. Its properties may enhance the mechanical strength and thermal stability of polymers when used as a cross-linking agent or additive.

Case Study 1: Drug Delivery Systems

Research has shown that compounds similar to this compound can effectively encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property was demonstrated in a study where a formulation containing the compound significantly enhanced the therapeutic efficacy of an anticancer drug in vitro.

Case Study 2: Environmental Monitoring

In environmental science, this compound has been employed as a stationary phase in chromatographic techniques to analyze pollutants in water samples. Its ability to selectively interact with various organic contaminants has made it a valuable tool for assessing water quality.

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis, inhibition, or signaling .

Comparison with Similar Compounds

Similar Compounds

- 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione

- 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione

- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide

Uniqueness

1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione is unique due to its long dodecane chain, which imparts specific physical and chemical properties.

Biological Activity

1,1'-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione, with the CAS number 94134-11-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H30N4O4

- Molecular Weight : 366.46 g/mol

- InChIKey : BMYCTFIMDMGMEA-UHFFFAOYSA-N

- LogP : 2.32 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial properties. The compound's structure suggests potential interactions with biological membranes and enzymes due to the presence of imidazolidine and dodecane moieties.

Antimicrobial Activity

Studies have indicated that compounds similar to bisimidazolidines exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Certain derivatives have shown effectiveness against Candida albicans, a common fungal pathogen .

- Antibacterial Activity : Related compounds have demonstrated activity against various bacteria including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar properties .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways. The imidazolidine ring may interact with nucleophiles in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Properties

CAS No. |

94134-11-9 |

|---|---|

Molecular Formula |

C18H30N4O4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1-[12-(2,4-dioxoimidazolidin-1-yl)dodecyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C18H30N4O4/c23-15-13-21(17(25)19-15)11-9-7-5-3-1-2-4-6-8-10-12-22-14-16(24)20-18(22)26/h1-14H2,(H,19,23,25)(H,20,24,26) |

InChI Key |

BMYCTFIMDMGMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1CCCCCCCCCCCCN2CC(=O)NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.